furan-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
Furan-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Properties and Synthesis
Anticancer and Antimicrobial Properties : A derivative of this compound, identified as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. It was synthesized from commercial reagents through Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Synthesis and Biological Evaluation : Novel pyrazoline derivatives, including furan-2-yl variants, were synthesized using microwave irradiation methods, which proved more efficient and environmentally friendly than conventional methods. These compounds showed significant in vivo antiinflammatory and in vitro antibacterial activity (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Antitubercular Agents : Another study focused on synthesizing hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, demonstrating promising antitubercular properties (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Molecular Docking and Antibacterial Activity
- Molecular Docking Study of Derivatives : A study synthesized novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, which were evaluated for antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. Molecular docking provided insights into the binding interaction of these compounds with bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).
Structural Analysis and Synthesis
Structural Elucidation : The structure of various furan-2-yl derivatives was characterized by techniques like IR, NMR, and X-ray diffraction, contributing to the understanding of their potential as therapeutic agents (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010).
Synthesis of Pyrazolo Derivatives : Another study reported the synthesis of naphtho[2,1-b]furan-2-yl derivatives, including pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, which are significant due to their chemical properties and potential applications in pharmacology (Abdelhamid, Shokry, & Tawfiek, 2012).
Properties
IUPAC Name |
furan-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-20-10-14(9-19-20)16-12-21(18(22)17-7-4-8-23-17)11-13-5-2-3-6-15(13)16/h2-10,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMBOSHLRQGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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